molecular formula C8H5F3O2 B6325502 2,2,3-Trifluorobenzodioxan CAS No. 72842-03-6

2,2,3-Trifluorobenzodioxan

Cat. No.: B6325502
CAS No.: 72842-03-6
M. Wt: 190.12 g/mol
InChI Key: NTNYJGNZFYCMKU-UHFFFAOYSA-N
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Description

2,2,3-Trifluorobenzodioxan: is an organic compound belonging to the class of fluorinated benzodioxanes It is characterized by the presence of three fluorine atoms attached to the benzodioxane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2,3-Trifluorobenzodioxan typically involves the fluorination of benzodioxane derivatives. One common method includes the reaction of 1,3-benzodioxole with fluorinating agents under controlled conditions. For instance, reacting 1,3-benzodioxole with chlorine in the presence of a radical initiator can yield 2,2-dichloro-1,3-benzodioxole, which can then be further fluorinated to produce this compound .

Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The process must be carefully controlled to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 2,2,3-Trifluorobenzodioxan can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding fluorinated benzodioxane derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The fluorine atoms in this compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorinated benzodioxane carboxylic acids, while substitution reactions can produce a variety of functionalized benzodioxanes.

Scientific Research Applications

2,2,3-Trifluorobenzodioxan has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2,3-Trifluorobenzodioxan involves its interaction with specific molecular targets. The fluorine atoms in the compound can form strong hydrogen bonds with biological molecules, affecting their structure and function. This interaction can influence various biochemical pathways, making the compound useful in drug design and development .

Comparison with Similar Compounds

  • 2,2-Difluorobenzodioxan
  • 2,3,4-Trifluorobenzodioxan
  • 2,2,3-Trifluorobenzodioxole

Comparison: 2,2,3-Trifluorobenzodioxan is unique due to the specific positioning of the fluorine atoms, which imparts distinct chemical and physical properties. Compared to 2,2-Difluorobenzodioxan, the additional fluorine atom in this compound can enhance its reactivity and stability. Similarly, the compound differs from 2,3,4-Trifluorobenzodioxan in terms of its electronic distribution and steric effects, leading to different reactivity patterns and applications .

Properties

IUPAC Name

2,3,3-trifluoro-2H-1,4-benzodioxine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F3O2/c9-7-8(10,11)13-6-4-2-1-3-5(6)12-7/h1-4,7H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTNYJGNZFYCMKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)OC(C(O2)(F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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